molecular formula C38H30N2NiP2S2 B1346076 Nickel, bis(triphenylphosphine)-, dithiocyanate CAS No. 15709-62-3

Nickel, bis(triphenylphosphine)-, dithiocyanate

Cat. No.: B1346076
CAS No.: 15709-62-3
M. Wt: 699.4 g/mol
InChI Key: RYENYPDFJOAABS-UHFFFAOYSA-L
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Description

Nickel, bis(triphenylphosphine)-, dithiocyanate is a coordination compound with the molecular formula C₃₈H₃₀N₂NiP₂S₂ and a molecular weight of 699.429 g/mol . This compound is known for its unique structural properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nickel, bis(triphenylphosphine)-, dithiocyanate typically involves the reaction of nickel(II) chloride with triphenylphosphine and potassium thiocyanate in an appropriate solvent. The reaction is carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent control over reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Nickel, bis(triphenylphosphine)-, dithiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nickel, bis(triphenylphosphine)-, dithiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nickel, bis(triphenylphosphine)-, dithiocyanate involves its ability to coordinate with various ligands and participate in redox reactions. The nickel center can undergo changes in oxidation state, which is crucial for its catalytic activity. The triphenylphosphine and thiocyanate ligands play a significant role in stabilizing the nickel center and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: Nickel, bis(triphenylphosphine)-, dithiocyanate is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other nickel complexes. The presence of both triphenylphosphine and thiocyanate ligands allows for versatile applications in catalysis and material science .

Biological Activity

Nickel, bis(triphenylphosphine)-, dithiocyanate (Ni(PPh3)2(NCS)2) is a coordination compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and various research findings.

Chemical Structure and Properties

This compound features nickel as the central metal ion coordinated to two triphenylphosphine ligands and two thiocyanate groups. The strong field ligand triphenylphosphine significantly influences the electronic properties and stability of the compound, making it a subject of interest in both coordination chemistry and biological studies .

The biological activity of Ni(PPh3)2(NCS)2 is primarily attributed to its ability to coordinate with various biological molecules. The nickel center can undergo redox reactions, shifting between different oxidation states, which is crucial for its catalytic properties. The ligands stabilize the nickel center and facilitate interactions with cellular components .

1. Antitumor Activity

Research indicates that nickel complexes, including Ni(PPh3)2(NCS)2, exhibit significant antitumor properties. For instance, studies have shown that nickel(II) complexes can induce apoptosis in cancer cells by interacting with DNA and proteins involved in cell cycle regulation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

2. Antimicrobial Activity

Nickel complexes are also investigated for their antimicrobial properties. Mixed ligand complexes involving nickel have shown effectiveness against a range of bacterial and fungal strains. The chelation ability of these complexes enhances their interaction with microbial targets, leading to increased antimicrobial efficacy .

3. Catalytic Applications

Beyond biological activity, Ni(PPh3)2(NCS)2 serves as a catalyst in organic synthesis reactions. Its ability to facilitate cross-coupling reactions makes it valuable in the development of pharmaceuticals and advanced materials .

Case Study 1: Antitumor Activity

A study conducted on the cytotoxic effects of Ni(PPh3)2(NCS)2 revealed that it effectively induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, nickel complexes were tested against Gram-positive and Gram-negative bacteria. Results indicated that Ni(PPh3)2(NCS)2 exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .

Research Findings Summary

Study FocusKey Findings
Antitumor ActivityInduces apoptosis in cancer cells; effective against MCF-7 breast cancer cells .
Antimicrobial ActivitySignificant inhibitory effects on various bacterial strains; potential as an antimicrobial agent .
Catalytic ApplicationsFacilitates organic synthesis reactions; used in pharmaceutical development .

Properties

IUPAC Name

nickel(2+);triphenylphosphane;dithiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2CHNS.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*2-1-3;/h2*1-15H;2*3H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYENYPDFJOAABS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-].C(#N)[S-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30N2NiP2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935609
Record name Nickel(2+) thiocyanate--triphenylphosphane (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15709-62-3
Record name Nickel, dithiocyanatobis(triphenylphosphine)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015709623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel(2+) thiocyanate--triphenylphosphane (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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